![molecular formula C19H19Cl2N5O2 B4285019 N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285019.png)
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide
Overview
Description
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide, also known as BDP 9066, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide 9066 is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide 9066 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine and serotonin turnover in the brain, which may contribute to its antipsychotic and anxiolytic effects. It has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide 9066 is its potential as a therapeutic agent in various diseases. However, one limitation is its lack of selectivity for dopamine D2 and serotonin 5-HT1A receptors, which may lead to unwanted side effects.
Future Directions
There are several future directions for research on N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide 9066. One direction is to further investigate its potential as a therapeutic agent in various diseases. Another direction is to develop more selective derivatives of N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide 9066 that target specific receptors. Additionally, further research is needed to fully understand the mechanism of action of N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide 9066 and its biochemical and physiological effects.
Scientific Research Applications
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide 9066 has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties in animal models. It has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5O2/c20-14-5-4-13(15(21)10-14)11-25-6-8-26(9-7-25)12-18(27)22-16-2-1-3-17-19(16)24-28-23-17/h1-5,10H,6-9,11-12H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZGSUYHVJACRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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